molecular formula C11H11N3O B2958737 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile CAS No. 1866195-78-9

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile

Cat. No.: B2958737
CAS No.: 1866195-78-9
M. Wt: 201.229
InChI Key: SSRSSBPQUPYTBI-UHFFFAOYSA-N
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Description

2-(2-Oxa-5-azabicyclo[221]heptan-5-yl)isonicotinonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Used to modify the bicyclic structure, potentially altering its biological activity.

    Substitution: Commonly employed to introduce different substituents on the bicyclic core, leading to diverse derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide or electrophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the activity of natural neurotransmitters, potentially modulating GABAergic signaling pathways . This interaction can lead to various physiological effects, including anxiolytic and anticonvulsant activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile stands out due to its isonicotinonitrile moiety, which enhances its reactivity and potential for functionalization. This unique feature makes it a valuable compound for developing new pharmaceuticals and advanced materials.

Properties

IUPAC Name

2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-5-8-1-2-13-11(3-8)14-6-10-4-9(14)7-15-10/h1-3,9-10H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRSSBPQUPYTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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